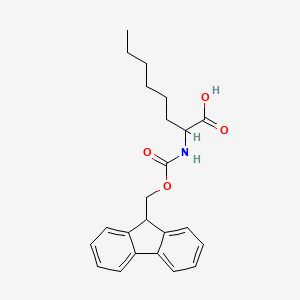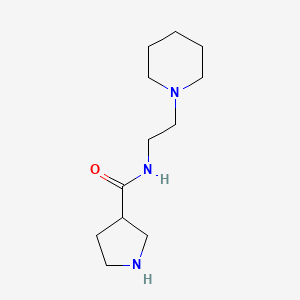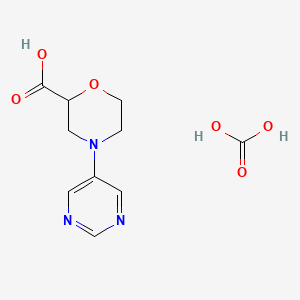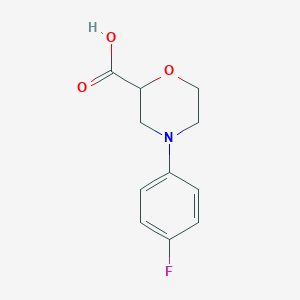
Fmoc-2-アミノオクタン酸
概要
説明
Fmoc-2-aminooctanoic acid is a derivative of 2-aminooctanoic acid, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to protect the amino group during the synthesis process .
科学的研究の応用
Fmoc-2-aminooctanoic acid has a wide range of applications in scientific research:
作用機序
Target of Action
Fmoc-2-aminooctanoic acid is primarily used in the field of peptide synthesis . Its primary targets are the amine groups of amino acids, which it protects during the synthesis process . This protection is crucial for preventing unwanted side reactions that could interfere with the desired peptide sequence .
Mode of Action
The Fmoc (9-Fluorenylmethoxycarbonyl) group in Fmoc-2-aminooctanoic acid acts as a protecting group for the amine functionality of amino acids during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the selective activation and reaction of the carboxyl group of an amino acid, facilitating the formation of peptide bonds .
Biochemical Pathways
The key biochemical pathway involved in the action of Fmoc-2-aminooctanoic acid is peptide synthesis . During this process, the Fmoc group protects the amine group of an amino acid, allowing for selective reactions to occur at the carboxyl group . This enables the formation of peptide bonds, which link amino acids together to form peptides or proteins .
Pharmacokinetics
Its properties, such as stability and reactivity, play a crucial role in its effectiveness as a protecting group .
Result of Action
The primary result of Fmoc-2-aminooctanoic acid’s action is the successful synthesis of peptides with the desired sequence . By protecting the amine group of amino acids, it prevents unwanted side reactions and ensures the correct formation of peptide bonds . In some cases, the use of Fmoc-2-aminooctanoic acid has been shown to improve the antimicrobial activity of certain peptides .
Action Environment
The action of Fmoc-2-aminooctanoic acid is influenced by various environmental factors. For instance, the Fmoc group is base-labile, meaning it can be removed under basic conditions . This property is utilized in solid-phase peptide synthesis, where a base is used to selectively remove the Fmoc group without affecting the acid-labile linker between the peptide and the resin . Additionally, the reaction conditions, such as temperature and solvent, can impact the efficiency of Fmoc protection .
生化学分析
Biochemical Properties
Fmoc-2-aminooctanoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes, proteins, and other biomolecules during these processes. One of the key interactions involves transaminases, which facilitate the transfer of amino groups from donor molecules to acceptor molecules. This interaction is crucial for the production of chiral amino compounds, which are essential building blocks for bioactive molecules .
Cellular Effects
Fmoc-2-aminooctanoic acid has been shown to influence various cellular processes. It can modify peptides to enhance their hydrophobicity, thereby improving their antimicrobial activity. For instance, when used to modify antimicrobial peptides derived from lactoferricin B, Fmoc-2-aminooctanoic acid significantly enhances their ability to inhibit the growth of bacteria such as Escherichia coli, Bacillus subtilis, and Staphylococcus aureus . This modification can affect cell signaling pathways, gene expression, and cellular metabolism, leading to improved antimicrobial efficacy.
Molecular Mechanism
The molecular mechanism of Fmoc-2-aminooctanoic acid involves its interaction with biomolecules at the molecular level. The Fmoc group serves as a protecting group for the amino group, allowing for selective reactions during peptide synthesis. The removal of the Fmoc group is typically achieved using a base such as piperidine, which forms a stable adduct with the byproduct, preventing it from reacting with the substrate . This mechanism ensures the efficient synthesis of peptides with minimal side reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-2-aminooctanoic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the stability of Fmoc-2-aminooctanoic acid is maintained under specific conditions, allowing for consistent results in in vitro and in vivo experiments . Prolonged exposure to certain conditions may lead to degradation, affecting its efficacy.
Dosage Effects in Animal Models
The effects of Fmoc-2-aminooctanoic acid vary with different dosages in animal models. At lower doses, it has been observed to enhance the antimicrobial activity of peptides without causing significant adverse effects. At higher doses, there may be threshold effects, including potential toxicity . It is essential to determine the optimal dosage to achieve the desired effects while minimizing any adverse reactions.
Metabolic Pathways
Fmoc-2-aminooctanoic acid is involved in various metabolic pathways, particularly those related to the synthesis of bioactive compounds. It interacts with enzymes such as transaminases, which play a crucial role in the production of chiral amino compounds. These interactions can influence metabolic flux and metabolite levels, contributing to the overall bioactivity of the synthesized peptides .
Transport and Distribution
The transport and distribution of Fmoc-2-aminooctanoic acid within cells and tissues are facilitated by specific transporters and binding proteins. These interactions ensure the proper localization and accumulation of the compound, which is essential for its activity. The distribution of Fmoc-2-aminooctanoic acid can affect its efficacy and the overall outcome of biochemical reactions .
Subcellular Localization
Fmoc-2-aminooctanoic acid exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles within the cell. This localization is crucial for its role in peptide synthesis and other biochemical processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-2-aminooctanoic acid typically involves the protection of the amino group of 2-aminooctanoic acid with the Fmoc group. This can be achieved by reacting 2-aminooctanoic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution .
Industrial Production Methods
In industrial settings, the production of Fmoc-2-aminooctanoic acid may involve the use of biocatalysts. For instance, a transaminase from Chromobacterium violaceum can be employed to produce (S)-2-aminooctanoic acid with high enantiomeric excess, which is then protected with the Fmoc group .
化学反応の分析
Types of Reactions
Fmoc-2-aminooctanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Piperidine in DMF is commonly used for the removal of the Fmoc group.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid, various oxidized derivatives, and substituted amino acids depending on the specific reaction conditions .
類似化合物との比較
Similar Compounds
Boc-2-aminooctanoic acid: Uses tert-butyloxycarbonyl (Boc) as the protecting group.
Cbz-2-aminooctanoic acid: Uses carbobenzoxy (Cbz) as the protecting group.
Alloc-2-aminooctanoic acid: Uses allyloxycarbonyl (Alloc) as the protecting group.
Uniqueness
Fmoc-2-aminooctanoic acid is unique due to the properties of the Fmoc group, which is highly fluorescent and can be easily removed under mild basic conditions without affecting other functional groups. This makes it particularly useful in solid-phase peptide synthesis and other applications where selective deprotection is required .
特性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)octanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-2-3-4-5-14-21(22(25)26)24-23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,2-5,14-15H2,1H3,(H,24,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXKLESQZZGPLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B1390288.png)
![7-Piperidin-3-yl-2-trifluoromethyl-[1,2,4]-triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1390289.png)
![3-Morpholin-2-YL-benzo[B]thiophene-2-carboxylicacid (2-methoxy-ethyl)-amide hydrochloride](/img/structure/B1390290.png)


![4-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride](/img/structure/B1390293.png)
![N,6-Dimethyl-2-(piperidin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B1390296.png)

![N-[1-(2-Amino-ethyl)-1H-pyrazol-4-yl]-benzamidedihydrochloride](/img/structure/B1390300.png)
![Methyl-(7-methyl-2-pyrrolidin-3-yl-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidin-4-yl)-amine hydrochloride](/img/structure/B1390301.png)
![1-(4-Methylamino-2-piperidin-3-yl-7,8-dihydro-5h-pyrido[4,3-d]pyrimidin-6-yl)-ethanone dihcl](/img/structure/B1390304.png)

